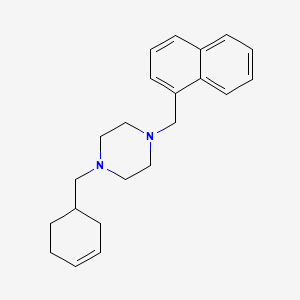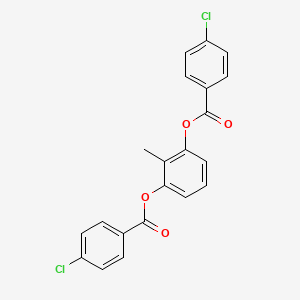
2-Methylbenzene-1,3-diyl bis(4-chlorobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of two 4-chlorobenzoyl groups attached to a 2-methylphenyl core
Vorbereitungsmethoden
The synthesis of 3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE typically involves the O-acylation reaction. One common method includes reacting 2-methylphenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction is usually carried out at room temperature for a specified duration to achieve high yield and purity .
Analyse Chemischer Reaktionen
3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Wissenschaftliche Forschungsanwendungen
3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE can be compared with similar compounds such as:
3-[(4-CHLOROBENZOYL)OXY]-5-METHYLPHENYL 4-CHLOROBENZOATE: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
5-[(4-CHLOROBENZOYL)OXY]-2-[(E)-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 4-CHLOROBENZOATE: This compound contains additional functional groups, making it unique in its chemical behavior.
4-CHLOROBENZOYL CHLORIDE: This is a precursor used in the synthesis of various esters, including 3-[(4-CHLOROBENZOYL)OXY]-2-METHYLPHENYL 4-CHLOROBENZOATE.
Eigenschaften
Molekularformel |
C21H14Cl2O4 |
|---|---|
Molekulargewicht |
401.2 g/mol |
IUPAC-Name |
[3-(4-chlorobenzoyl)oxy-2-methylphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H14Cl2O4/c1-13-18(26-20(24)14-5-9-16(22)10-6-14)3-2-4-19(13)27-21(25)15-7-11-17(23)12-8-15/h2-12H,1H3 |
InChI-Schlüssel |
WBVXBDYECCQADA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10885303.png)
![N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10885313.png)
![2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B10885320.png)
![(4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone](/img/structure/B10885321.png)
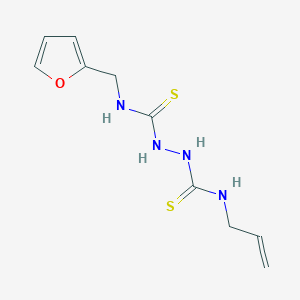
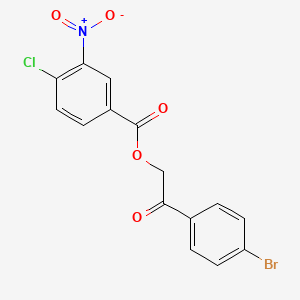
![1-[(4-Fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10885337.png)

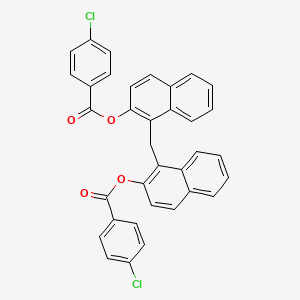
![2-({(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10885356.png)
![(2E)-3-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10885357.png)
![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10885363.png)
